![molecular formula C19H15N3O5S B2465071 methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate CAS No. 341966-32-3](/img/structure/B2465071.png)
methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate
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Description
Methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate is a useful research compound. Its molecular formula is C19H15N3O5S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Researchers have investigated the compound’s ability to inhibit bacterial and fungal growth. Its structural features, including the thiazole ring and benzamido group, suggest potential antimicrobial properties. Studies have explored its effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
- Bacteria use quorum sensing pathways to coordinate behaviors such as biofilm formation and virulence production. Novel compounds that inhibit quorum sensing without acting as antibiotics are of great interest. Methyl 3-benzamido-2-oxo-6-[(E)-2-[(1,3-thiazol-2-yl)amino]ethenyl]-2H-pyran-5-carboxylate may play a role in disrupting bacterial communication systems .
- The benzoylamino group in the compound suggests potential anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways, including cytokine production and NF-κB signaling. Understanding its mechanism of action could lead to novel anti-inflammatory therapies .
- Compounds with thiazole moieties have shown promise in cancer research. Methyl 3-benzamido-2-oxo-6-[(E)-2-[(1,3-thiazol-2-yl)amino]ethenyl]-2H-pyran-5-carboxylate might exhibit cytotoxic effects against cancer cells. Investigations into its impact on cell proliferation, apoptosis, and angiogenesis are ongoing .
- The pyran-5-carboxylate scaffold provides an opportunity for drug delivery. Researchers have explored conjugating this compound with nanoparticles or liposomes to enhance drug solubility, stability, and targeted delivery. Such systems could improve therapeutic efficacy .
- The compound’s oxo group and thiazole ring make it a potential candidate for enzyme inhibition. Researchers have investigated its interaction with specific enzymes, such as kinases or proteases. Understanding its binding affinity and selectivity could lead to targeted therapies .
Antibacterial and Antifungal Activity
Quorum Sensing Inhibition
Anti-Inflammatory Properties
Anticancer Potential
Drug Delivery Systems
Enzyme Inhibition Studies
properties
IUPAC Name |
methyl 5-benzamido-6-oxo-2-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-26-17(24)13-11-14(22-16(23)12-5-3-2-4-6-12)18(25)27-15(13)7-8-20-19-21-9-10-28-19/h2-11H,1H3,(H,20,21)(H,22,23)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSGUNWFLKEOFV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C=CNC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)/C=C/NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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